molecular formula C15H25NO3 B13175475 tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate

tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate

Cat. No.: B13175475
M. Wt: 267.36 g/mol
InChI Key: AAGVRPHONRGJDN-UHFFFAOYSA-N
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Description

The compound "tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate" is a nitrogen-containing heterocyclic molecule featuring a bicyclic structure with a formyl group and an isopropyl-substituted cyclopropane ring. Its tert-butoxycarbonyl (Boc) protecting group enhances stability during synthetic processes, making it a valuable intermediate in medicinal chemistry for drug discovery, particularly in kinase inhibitor development or peptide mimetics .

Properties

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

tert-butyl 3-(2-formyl-3-propan-2-ylcyclopropyl)azetidine-1-carboxylate

InChI

InChI=1S/C15H25NO3/c1-9(2)12-11(8-17)13(12)10-6-16(7-10)14(18)19-15(3,4)5/h8-13H,6-7H2,1-5H3

InChI Key

AAGVRPHONRGJDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(C1C2CN(C2)C(=O)OC(C)(C)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced on a smaller scale for research purposes. Industrial production would likely involve similar synthetic routes but optimized for larger-scale operations, including considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid, while reduction would yield an alcohol .

Scientific Research Applications

tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The azetidine ring structure also contributes to its unique chemical properties and potential biological activity .

Comparison with Similar Compounds

The following analysis compares structural analogs based on substituent variations, physicochemical properties, and synthetic pathways:

Structural Analogues
Compound Name (CAS) Key Substituents Molecular Formula Molecular Weight (g/mol)
tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (1083181-23-0) Fluorine, aminomethyl at C3 C10H18FN2O2 217.26
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (1126650-66-5) Fluorine, hydroxymethyl at C3 C10H17FNO3 218.25
tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate (1236861-59-8) Pyrimidinyl at C3 C12H17N3O2 235.28
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1420859-80-8) Bromoethyl at C3 C10H18BrNO2 264.16

Key Observations :

  • Substituent Effects : Fluorine or hydroxymethyl groups (e.g., CAS 1126650-66-5) increase polarity, reducing LogP (predicted ~1.2–1.5) compared to bromoethyl derivatives (LogP ~2.5–3.0) . The formyl group in the target compound may enhance electrophilicity, enabling nucleophilic reactions (e.g., imine formation) absent in fluorine-substituted analogs.
  • Molecular Weight : Bromoethyl derivatives (264.16 g/mol) exhibit higher molecular weights than pyrimidinyl analogs (235.28 g/mol), impacting solubility and pharmacokinetic properties .
Physicochemical Properties
Property Target Compound (Inferred) CAS 1420859-80-8 CAS 1083181-23-0
Hydrogen Bond Donors 0 (Boc-protected) 0 1 (aminomethyl)
TPSA (Ų) ~50–60 29.54 55.12
LogP ~2.0–2.5 2.53 1.08
Synthetic Accessibility Moderate High Moderate

Key Observations :

  • The target compound’s formyl group increases TPSA (~50–60 Ų) compared to bromoethyl analogs (29.54 Ų), suggesting improved solubility but reduced membrane permeability .
  • Fluorinated analogs (CAS 1083181-23-0) exhibit lower LogP values, favoring aqueous solubility for biological assays .

Biological Activity

tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, including relevant case studies and research findings.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 2060045-48-7
Molecular Formula C15H25NO3
Molecular Weight 267.36 g/mol
Structure Structure

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl azetidine carboxylate with appropriate aldehydes and cyclopropane derivatives. The detailed synthetic route is crucial for optimizing yield and purity, which directly impacts biological activity.

Antifungal Activity

Recent studies have investigated the antifungal properties of compounds related to tert-butyl groups. For instance, the compound's analogs were tested against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The results indicated that modifications in the tert-butyl group can enhance antifungal efficacy, although specific data for this compound remains limited .

Lipophilicity and Metabolic Stability

The lipophilicity of this compound is an essential factor influencing its biological activity. The log DD values indicate that replacing the tert-butyl group with other moieties can significantly alter lipophilicity, impacting absorption and distribution within biological systems . Additionally, metabolic stability assessments revealed varying results depending on structural modifications, suggesting a need for further investigation into how these changes affect pharmacokinetics.

Case Studies

  • Antihistamine Activity : In comparative studies involving antihistamines like Buclizine, it was found that analogs with modified tert-butyl groups exhibited diverse biological profiles. For example, a CF3-cyclobutane analogue demonstrated notable activity with an IC50 of 102 µM against certain cell lines, indicating that structural changes can lead to enhanced therapeutic effects .
  • Fluorescence Imaging Studies : Research utilizing fluorescence imaging techniques showed that specific analogs could induce lipid droplet formation in cells, suggesting potential applications in metabolic disorders or obesity treatment. The earliest onset was observed in CF3-cyclobutane derivatives, hinting at their superior bioactivity compared to traditional structures .

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